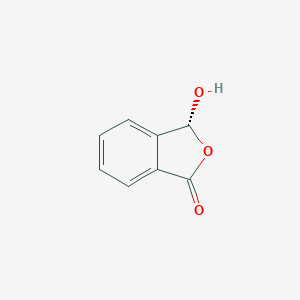

3-hydroxyisobenzofuran-1(3H)-one

Description

Historical Context and Significance of Phthalides in Organic Chemistry

Phthalides are a class of compounds characterized by a γ-lactone ring fused to a benzene (B151609) ring. nih.gov The first documented report on the chemistry of phthalides dates back to the late 19th century when Ciamician and Silber identified them as the constituents responsible for the characteristic odor of celery (Apium graveolens) in 1897. nih.gov In the first half of the 20th century, the isolation of phthalides from various medicinal plants, such as Cnidium officinale and Ligusticum acutilobum, further spurred interest in this class of compounds. nih.gov The elucidation of the biosynthetic pathway of phthalides, starting with the work of Birch and colleagues on mycophenolic acid in 1958, revealed their origin from the polyketide pathway. nih.govfrontiersin.org Subsequent feeding experiments helped to further clarify the formation of various phthalides in plants. nih.govfrontiersin.org

Phthalides are not only found in plants of the Apiaceae family but have also been isolated from fungi, lichens, and liverworts. nih.govresearchgate.net Their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties, have cemented their importance in medicinal chemistry and natural product synthesis. nih.govresearchgate.net

Relevance of 3-hydroxyisobenzofuran-1(3H)-one as a Core Heterocyclic Scaffold

The fundamental structure of phthalides is the 1(3H)-isobenzofuranone core, and this compound represents a key derivative of this structure. nih.gov Its importance lies in the presence of a reactive hydroxyl group at the 3-position, which makes it a versatile intermediate for the synthesis of a variety of 3-substituted phthalides. These substituted phthalides are of significant interest due to their prevalence in biologically active natural products.

The utility of this compound as a scaffold is demonstrated in various synthetic transformations. For instance, it readily undergoes Friedel-Crafts alkylation with indoles, catalyzed by acids like TsOH·H₂O, to produce 3-indolyl-substituted phthalides in high yields. researchgate.net This reaction provides an efficient route to a class of compounds with potential biological applications.

Furthermore, this compound is a key precursor in the asymmetric synthesis of chiral phthalide (B148349) derivatives. mdpi.com Asymmetric allylation of this compound using boron allylation reagents in the presence of a chiral catalyst system allows for the construction of chiral 3-allylisobenzofuran-1(3H)-ones with high enantioselectivity. mdpi.com This method is significant as many biologically active natural products containing the phthalide core are chiral.

The reactivity of the hydroxyl group also allows for its conversion to other functional groups, expanding its synthetic utility. For example, it can be brominated to yield 3-bromoisobenzofuran-1(3H)-one, which can then be used in further coupling reactions. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | Current time information in Bangalore, IN.nih.gov |

| Molecular Weight | 150.13 g/mol | Current time information in Bangalore, IN.nih.gov |

| Appearance | White to almost white powder or crystal | nih.govtcichemicals.com |

| Melting Point | 98.0 to 102.0 °C | nih.govtcichemicals.com |

| Boiling Point (Predicted) | 362.6±42.0 °C | mdpi.com |

| Density (Predicted) | 1.456±0.06 g/cm³ | mdpi.com |

| pKa (Predicted) | 11.17±0.20 | mdpi.com |

| Solubility | Soluble in Methanol (B129727) | nih.govmdpi.com |

| IUPAC Name | 3-hydroxy-2-benzofuran-1(3H)-one | nih.gov |

| Synonyms | 3-hydroxyphthalide, o-Phthalaldehydic acid | Current time information in Bangalore, IN. |

Current Research Trends and Future Directions in this compound Chemistry

Current research involving this compound and its derivatives is vibrant and multifaceted, with a strong focus on the development of novel synthetic methodologies and the exploration of their biological potential.

A significant trend is the design and synthesis of new isobenzofuran-1(3H)-one derivatives as potential therapeutic agents. For example, recent studies have focused on creating novel derivatives with antidepressant properties. nih.gov This line of research highlights the ongoing effort to leverage the phthalide scaffold for the development of new drugs.

The development of more efficient and stereoselective synthetic routes to functionalized phthalides remains a key area of investigation. vulcanchem.com The use of this compound in catalytic asymmetric reactions is a testament to this trend, aiming to produce enantiomerically pure compounds for biological evaluation. researchgate.net

Future perspectives in phthalide chemistry suggest a continued focus on their application in drug discovery and development. mdpi.com The structural diversity that can be achieved starting from simple precursors like this compound makes it an attractive platform for generating libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships of phthalide derivatives will guide the rational design of more potent and selective bioactive molecules. vulcanchem.com The exploration of novel catalytic systems for the functionalization of the phthalide core is also expected to be a fruitful area of research.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance | Source |

| Friedel-Crafts Alkylation | Indoles, TsOH·H₂O | 3-Indolyl-substituted phthalides | Efficient synthesis of a class of potentially bioactive compounds. | researchgate.net |

| Asymmetric Allylation | Boron allylation reagents, chiral phosphoric acid catalyst | Chiral 3-allylisobenzofuran-1(3H)-ones | Access to enantiomerically pure phthalide derivatives for biological studies. | mdpi.com |

| Bromination | Brominating agent | 3-Bromoisobenzofuran-1(3H)-one | Introduction of a leaving group for further functionalization. | mdpi.com |

| Condensation | Aryl ketones or 1,3-dicarbonyl compounds, acid catalyst | C-3 functionalized isobenzofuran-1(3H)-ones | Synthesis of a diverse range of phthalide derivatives. | mdpi.com |

Table 3: Spectral Data for Isobenzofuranone Derivatives

| Spectral Data Type | Key Features | Compound Type | Source |

| Infrared (IR) Spectroscopy | Broad band around 3300-3500 cm⁻¹ (O-H stretch), strong carbonyl absorption around 1700-1760 cm⁻¹ (C=O stretch) | C-3 functionalized isobenzofuran-1(3H)-ones | mdpi.comnih.gov |

| ¹H-NMR Spectroscopy | Singlet for H-3 proton around 6-7 ppm, aromatic protons in the range of 7-8 ppm | C-3 functionalized isobenzofuran-1(3H)-ones | mdpi.com |

| ¹³C-NMR Spectroscopy | Signal for C-3 carbon around 75 ppm, carbonyl carbon (C-1) signal around 170 ppm | C-3 functionalized isobenzofuran-1(3H)-ones | mdpi.com |

Note: The spectral data provided are for derivatives of this compound and are intended to be representative of the isobenzofuranone core.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNKNWJNCOJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyisobenzofuran 1 3h One and Its Derivatives

Conventional Synthetic Routes to the 3-hydroxyisobenzofuran-1(3H)-one Core

Conventional methods provide fundamental and reliable pathways to the this compound scaffold, often utilizing readily available starting materials.

Phthalic anhydride (B1165640) serves as a versatile and common precursor for the synthesis of phthalide (B148349) derivatives nih.govacs.org. One established route to this compound involves the selective mono-addition of an organometallic reagent to one of the carbonyl groups of phthalic anhydride. For instance, the reaction of phthalic anhydride with pyridinyl lithium has been shown to yield this compound as the monoaddition product nih.gov. This method hinges on controlling the stoichiometry of the organometallic reagent to prevent a second addition, which would lead to a ring-opened diaryl ketone byproduct nih.gov.

A reliable two-step method to generate this compound involves the hydrolysis of its 3-bromo derivative. The precursor, 3-bromoisobenzofuran-1(3H)-one (also known as 3-bromophthalide), is synthesized from phthalide oist.jp. The synthesis is a modification of the Wohl-Ziegler reaction, where phthalide is refluxed with N-bromosuccinimide (NBS) in a solvent like dry carbon tetrachloride, often initiated by light oist.jp. This procedure can be completed in a few hours and gives good yields of the crude bromo-compound oist.jp.

The subsequent step is the hydrolysis of the crude 3-bromophthalide, which readily converts the bromo group to a hydroxyl group, yielding the target compound, o-phthalaldehydic acid oist.jp. This hydrolysis provides a straightforward route to the desired this compound.

| Reactant | Reagent | Product | Yield |

| Phthalide | N-bromosuccinimide | 3-bromoisobenzofuran-1(3H)-one | 75-81% (crude) |

| 3-bromoisobenzofuran-1(3H)-one | Water (Hydrolysis) | This compound | Not specified |

Data sourced from Organic Syntheses Procedure oist.jp.

The synthesis of 3-hydroxyisobenzofuran-1(3H)-ones through the ring contraction of tropones has been noted in the chemical literature acs.org.

Advanced and Catalytic Synthesis of this compound Derivatives

Modern synthetic strategies focus on catalytic methods to produce derivatives of this compound, enhancing efficiency and expanding molecular diversity. These derivatives, particularly 3-substituted phthalides, are valuable precursors for biologically active natural products scispace.com.

The Friedel-Crafts alkylation of indoles with this compound is an effective method for synthesizing 3-indolyl-substituted phthalides chemrxiv.org. In this reaction, the 3-hydroxy group of the isobenzofuranone acts as a leaving group upon protonation by a catalyst, generating a stabilized carbocation. This electrophile is then attacked by the nucleophilic C3 position of the indole (B1671886) ring to form the C-C bond, resulting in the desired product.

An efficient and simple protocol for the Friedel-Crafts alkylation of various indoles with this compound utilizes p-Toluenesulfonic acid monohydrate (TsOH·H₂O) as a catalyst chemrxiv.org. This method is highly effective, requiring only a small catalytic amount (2 mol-%) to proceed smoothly at room temperature. The reaction demonstrates broad applicability with various substituted indoles, affording the corresponding 3-indolyl-substituted phthalides in good to excellent yields, with some reaching up to 96% chemrxiv.org. The mild conditions and high efficiency make this a highly practical approach for generating a library of these valuable compounds chemrxiv.org.

Table 1: Synthesis of 3-Indolyl-Substituted Phthalides via TsOH·H₂O Catalysis

| Indole Substrate | Product Yield (%) |

|---|---|

| Indole | 92% |

| 2-Methylindole | 96% |

| 5-Methoxyindole | 95% |

| 5-Bromoindole | 85% |

This table presents a selection of yields for the TsOH·H₂O-catalyzed reaction between substituted indoles and this compound, as reported in the literature chemrxiv.org.

Friedel-Crafts Alkylation with Indoles

Regioselectivity and Substrate Scope in Indole Alkylation

The Friedel-Crafts alkylation of indoles with this compound, catalyzed by p-toluenesulfonic acid monohydrate (TsOH·H₂O), has been shown to be an efficient method for synthesizing 3-indolyl-substituted phthalides. semanticscholar.org This reaction exhibits high regioselectivity, with the alkylation occurring exclusively at the C3 position of the indole ring, which is the most nucleophilic position.

The reaction demonstrates a broad substrate scope, tolerating a variety of substituents on the indole ring. Both electron-donating and electron-withdrawing groups on the indole nucleus are compatible with the reaction conditions, leading to good to excellent yields of the corresponding 3-indolyl-substituted phthalides. The reaction proceeds smoothly at room temperature with a low catalyst loading of only 2 mol-% TsOH·H₂O. semanticscholar.org

Below is a table summarizing the substrate scope for this reaction with various substituted indoles:

| Entry | Indole Substrate | Product | Yield (%) |

| 1 | Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | 92 |

| 2 | 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | 96 |

| 3 | 5-Methoxyindole | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | 95 |

| 4 | 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one | 91 |

| 5 | 5-Nitroindole | 3-(5-Nitro-1H-indol-3-yl)isobenzofuran-1(3H)-one | 85 |

This data is representative of the types of yields that can be expected and is compiled from findings in the cited literature.

Proposed Reaction Mechanisms for Friedel-Crafts Alkylation

The proposed mechanism for the TsOH-catalyzed Friedel-Crafts alkylation of indoles with this compound involves the initial protonation of the hydroxyl group of the phthalide by the acid catalyst. This is followed by the elimination of a water molecule to generate a resonance-stabilized carbocation intermediate.

This electrophilic intermediate is then attacked by the nucleophilic C3 position of the indole ring. The subsequent deprotonation of the resulting intermediate regenerates the aromaticity of the indole ring and yields the final 3-indolyl-substituted phthalide product, with the regeneration of the acid catalyst.

Lactonization Strategies

While specific examples of trifluoroacetic acid (TFA)-mediated lactonization of benzoates to form this compound are not prevalent in the reviewed literature, the use of strong acids like triflic acid (TfOH) in oxidative lactonization is documented. organic-chemistry.org Such reactions typically proceed by activating a double bond or another functional group to facilitate intramolecular cyclization. For instance, TfOH can catalyze the oxidative lactonization of unsaturated carboxylic acids, suggesting that a sufficiently activated benzoic acid derivative could potentially undergo a similar transformation. organic-chemistry.org However, direct TFA-mediated lactonization of simple benzoates to the target compound remains a less common approach.

The condensation of o-phthalaldehydic acid with primary amines, particularly heterocyclic amines, provides a direct route to 3-substituted isobenzofuran-1(3H)-one derivatives. In this reaction, the amine nitrogen acts as a nucleophile, attacking the aldehyde carbon of the lactol form of o-phthalaldehydic acid. This is followed by dehydration to form the corresponding N-(3-phthalidyl) amine. This method has been successfully employed to synthesize a variety of derivatives in good yields. imjst.org The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism on the C3 carbon of the lactol. imjst.org

The following table presents examples of 3-substituted isobenzofuran-1(3H)-ones synthesized from o-phthalaldehydic acid and various primary heterocyclic amines:

| Entry | Amine Substrate | Product |

| 1 | 2-Aminopyrimidine | 3-(Pyrimidin-2-ylamino)isobenzofuran-1(3H)-one |

| 2 | 2-Amino-4-chloro-6-methylpyrimidine | 3-((4-Chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one |

| 3 | 2-Amino-5-ethyl-1,3,4-thiadiazole | 3-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)isobenzofuran-1(3H)-one |

This data is based on synthetic methods described in the cited literature.

Asymmetric Synthesis and Enantioselective Approaches

A highly stereoselective chemoenzymatic approach has been developed for the synthesis of enantiopure (S)-3-methylphthalides. The key step in this synthesis is the asymmetric bioreduction of 2-acetylbenzonitriles using baker's yeast (Saccharomyces cerevisiae). This enzymatic reduction converts the prochiral ketone into a chiral secondary alcohol with high enantioselectivity.

The reaction is highly dependent on pH, with acidic conditions being necessary to prevent undesirable side reactions. Following the bioreduction, a simple acid-catalyzed hydrolysis and in-situ lactonization of the resulting chiral hydroxynitrile affords the desired enantiopure (S)-3-methylphthalide in moderate to excellent yields.

The table below outlines the results of the chemoenzymatic synthesis for different substituted 2-acetylbenzonitriles:

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Acetylbenzonitrile | (S)-3-Methylisobenzofuran-1(3H)-one | 85 | >99 |

| 2 | 2-Acetyl-5-chlorobenzonitrile | (S)-6-Chloro-3-methylisobenzofuran-1(3H)-one | 78 | >99 |

| 3 | 2-Acetyl-4-methoxybenzonitrile | (S)-5-Methoxy-3-methylisobenzofuran-1(3H)-one | 72 | >99 |

This data is representative of the chemoenzymatic approach described in the literature.

Asymmetric Allylation of 3-hydroxyisobenzofuran-1(3H)-ones

While direct asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones is not extensively documented, the broader field of asymmetric synthesis of 3-substituted phthalides provides significant insights into the introduction of chiral substituents at the C-3 position. Methodologies for achieving optically active 3-alkyl-substituted phthalides are highly sought after. thieme-connect.com Various strategies have been successfully employed, including asymmetric hydrogenation, asymmetric hydroacylation, enantioselective additions of organozinc reagents, and the use of chiral auxiliaries. thieme-connect.com

One notable approach involves a facile, two-step asymmetric synthesis of 3-substituted phthalides. This method utilizes an enantiopure amide, derived from the coupling of 2-iodobenzoic acid with (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, which is then magnesiated. The subsequent in situ reaction with a range of aldehydes, either through direct addition or transmetallation with zinc(II) chloride, followed by intramolecular esterification, yields phthalides with up to 88% enantiomeric excess. thieme-connect.com

Another powerful strategy is the organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. acs.org This method provides a convenient route to enantioenriched 3-substituted phthalides. For instance, the synthesis of (S)-(-)-3-butylphthalide, an active component of celery seed oil extract with reported antitumor activity, has been achieved through this methodology. thieme-connect.comacs.org

The following table summarizes the enantioselective synthesis of various 3-substituted phthalides using an organozinc-chiral phosphoramide (B1221513) ligand system.

Table 1: Enantioselective Synthesis of 3-Substituted Phthalides via Asymmetric 1,2-Addition/Lactonization

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | C6H5CHO | 3-Phenylphthalide | 95 | 94 |

| 2 | 4-MeC6H4CHO | 3-(4-Methylphenyl)phthalide | 96 | 93 |

| 3 | 4-MeOC6H4CHO | 3-(4-Methoxyphenyl)phthalide | 93 | 92 |

| 4 | 4-ClC6H4CHO | 3-(4-Chlorophenyl)phthalide | 92 | 95 |

| 5 | 2-NaphthylCHO | 3-(2-Naphthyl)phthalide | 91 | 96 |

| 6 | n-PrCHO | 3-Propylphthalide | 85 | 88 |

| 7 | i-PrCHO | 3-Isopropylphthalide | 82 | 85 |

Data sourced from studies on the asymmetric synthesis of 3-substituted phthalides. nih.gov

Metal-Catalyzed Transformations

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of 3-substituted phthalides, offering high efficiency and functional group tolerance. Palladium, rhodium, and copper catalysts have been extensively utilized in various transformations to construct the phthalide core and introduce diverse substituents.

Palladium catalysis has been widely employed in the synthesis of 3-substituted isobenzofuran-1(3H)-ones. These reactions often involve C-H activation and functionalization, providing a direct and atom-economical approach to these heterocyclic systems. For example, palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives with Bdan-capped alkynes (Bdan = 1,8-diaminonaphthalene (B57835) boronamide) has been reported to be a highly regioselective process for accessing complex indole scaffolds, showcasing the versatility of palladium catalysis in heterocycle synthesis. While not a direct synthesis of phthalides, this methodology highlights the power of palladium in C-C and C-heteroatom bond formation.

A more direct application is the palladium-catalyzed synthesis of stereodefined 3-methylideneisobenzofuran-1(3H)-ones. openalex.org This method allows for the controlled formation of exocyclic double bonds on the phthalide ring system.

Rhodium(III)-catalyzed C-H activation and annulation reactions have proven to be a robust strategy for the synthesis of isobenzofuranones. rsc.org These reactions typically proceed under mild conditions and exhibit good functional group tolerance. A notable example is the Rh(III)-catalyzed [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones as coupling partners. This transformation integrates C-H activation and dearomatization to provide a direct route to spirocyclic isobenzofuranones. rsc.orgresearchgate.net

Furthermore, Rh(III)-catalyzed redox-neutral annulations of N-phenoxyacetamides with ynones via successive double C-H bond activations have been developed to generate complex indenols bearing a benzofuran (B130515) unit. researchgate.netnih.gov These methodologies underscore the potential of rhodium catalysis in constructing intricate molecular architectures based on the benzofuran framework.

Copper-catalyzed reactions are particularly useful for the introduction of nitrogen-containing substituents. The Ullmann-type copper-catalyzed C-N coupling reactions have been a mainstay for the synthesis of N-aryl amines. nih.gov This methodology can be applied to the synthesis of 3-amino-substituted isobenzofuran-1(3H)-one derivatives. For instance, the reaction of o-phthalaldehydic acid with primary heterocyclic amines affords 3-substituted isobenzofuran-1(3H)-one derivatives in good yields. imjst.org The reaction proceeds through a bimolecular nucleophilic substitution on the lactol form of the acid. imjst.org

Modern advancements in copper catalysis have led to the development of highly efficient systems for the amination of aryl halides. The use of sterically encumbered N1,N2-diaryl diamine ligands allows for the amination of aryl chlorides under mild conditions, broadening the scope of substrates. nih.gov While these methods are generally applied to aryl halides, the principles can be extended to the functionalization of the phthalide core.

Microwave-Assisted Synthesis of 3-substituted Phthalides

Microwave-assisted organic synthesis has gained prominence as a green and efficient alternative to conventional heating methods. nih.govsemanticscholar.org This technique often leads to shorter reaction times, higher yields, and easier product isolation. A new method for the synthesis of benzofuran-3(2H)-ones under microwave irradiation has been developed, providing a short and facile route to these important dihydrobenzofuranones in yields ranging from 43% to 58%. nih.govsemanticscholar.org This approach highlights the potential of microwave technology to accelerate the synthesis of phthalide-related structures.

The following table compares the synthesis of 7-methylbenzofuran-3(2H)-one using conventional heating versus microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 12 h | 180 | 35 |

| Microwave Irradiation | 20 min | 180 | 52 |

Data adapted from studies on the synthesis of benzofuran-3(2H)-ones. semanticscholar.org

Synthesis of Specific Substituted this compound Analogues

The synthetic methodologies described above have been successfully applied to the synthesis of a variety of substituted this compound analogues.

For example, a one-pot domino synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones has been established. nih.gov This method is based on a caesium carbonate-promoted Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to α,β-unsaturated carbonyl compounds, followed by lactonization. nih.gov This cascade reaction allows for the construction of the benzofuran-2(3H)-one skeleton with concomitant introduction of an aminated quaternary stereocenter at the C3 position. nih.gov

Furthermore, the reaction of o-phthalaldehydic acid with various primary heterocyclic amines has been shown to produce a range of N-(3-phthalidyl) amines. imjst.org The structures of these derivatives were confirmed by spectral and analytical data, and they were evaluated for their antimicrobial activity. imjst.org

The synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives has also been reported through a novel and highly efficient route starting from 2-methylbenzoic acid derivatives. sioc-journal.cn This multi-step synthesis involves esterification, free-radical bromination, nucleophilic substitution, a Wittig reaction, hydrolysis, cyclization, and elimination to afford the target compounds with an exocyclic double bond. sioc-journal.cn

Halogenated Derivatives (e.g., 4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one)

The synthesis of halogenated derivatives, such as 4,5-difluoro-3-hydroxyisobenzofuran-1(3H)-one, typically begins with a correspondingly substituted benzoic acid. The key precursor for this specific derivative is 4,5-difluoro-2-formylbenzoic acid. While a detailed experimental procedure for the direct cyclization of this specific precursor to the final product is not extensively documented in readily available literature, the general transformation from a 2-formylbenzoic acid to a this compound is a known intramolecular hemiacetal formation. This reaction is often spontaneous or can be facilitated under mild acidic or basic conditions. The starting material, 4,5-difluoro-2-formylbenzoic acid, is commercially available, indicating its accessibility for such synthetic routes.

3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones

The synthesis of 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones can be achieved through the reaction of this compound with various diols. This transformation is essentially an acid-catalyzed etherification or acetal (B89532) exchange reaction. The hydroxyl group at the 3-position of the phthalide is reactive and can be displaced by an alcohol to form an ether linkage. By using a diol (a molecule with two hydroxyl groups), one hydroxyl group can react with the phthalide, leaving the other hydroxyl group at the end of the alkyl chain, thus forming the desired ω-hydroxyalkoxy substituent. The reaction conditions would typically involve an acid catalyst, such as p-toluenesulfonic acid (TsOH), and removal of water to drive the equilibrium towards the product.

3-Indolyl-substituted Phthalides

A highly efficient method for the synthesis of 3-indolyl-substituted phthalides is the Friedel-Crafts alkylation of indoles with this compound. semanticscholar.org This reaction is effectively catalyzed by a small amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). The process involves the reaction of various substituted indoles with this compound at room temperature, affording the corresponding 3-indolyl-substituted phthalides in good to excellent yields. semanticscholar.org

The general procedure involves dissolving the indole and this compound in a suitable solvent, followed by the addition of a catalytic amount of TsOH·H₂O. The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC). The products are then isolated and purified using standard techniques like column chromatography.

| Indole Reactant | Product | Yield (%) |

|---|---|---|

| Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | 96 |

| 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | 94 |

| 5-Methoxyindole | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | 92 |

| 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one | 85 |

Another approach involves a palladium-catalyzed ligand-free double cyclization reaction, which also provides an efficient route to 3-(1'-indolyl)-phthalides.

3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one

The synthesis of diaryl-substituted hydroxyisobenzofuranones is more complex. While a direct synthesis for 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one is not readily found, general strategies for synthesizing related diaryl heterocyclic compounds can provide insight. The construction of such a molecule would likely involve a multi-step sequence. A plausible approach could start from a suitably substituted benzene (B151609) derivative that already contains the hydroxyl group and one of the chlorophenyl groups. Subsequent steps would involve the introduction of the second chlorophenyl group and the formation of the lactone ring. For instance, a Friedel-Crafts acylation followed by further functional group manipulations and cyclization could be a potential route. The synthesis of related 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved via base-assisted cyclization of 3-cyanoketones, suggesting that cyclization strategies are key in forming such diaryl heterocyclic systems.

3-Methyleneisobenzofuran-1(3H)-one and Derivatives

A novel and efficient synthesis for 3-methyleneisobenzofuran-1(3H)-one and its derivatives has been developed starting from 2-methylbenzoic acid and its derivatives. This multi-step synthesis is characterized by readily available starting materials, mild reaction conditions, and high yields.

The synthetic pathway involves the following key transformations:

Esterification of the starting 2-methylbenzoic acid.

Free-radical bromination of the methyl group using N-bromosuccinimide (NBS).

Nucleophilic substitution with triphenylphosphine (B44618) to form a phosphonium (B103445) salt.

Wittig reaction to introduce the vinyl group, followed by hydrolysis of the ester to yield a 2-vinylbenzoic acid derivative.

Cyclization reaction with iodine or NBS to form a 3-iodo(bromo)methylisobenzofuran-1(3H)-one.

Elimination of hydrogen halide using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the final 3-methyleneisobenzofuran-1(3H)-one product.

This methodology provides a versatile route to a range of 3-methyleneisobenzofuran-1(3H)-one derivatives by varying the substituents on the initial 2-methylbenzoic acid.

| Step | Transformation | Key Reagents |

|---|---|---|

| 1 | Esterification | Alcohol, Acid catalyst |

| 2 | Bromination | N-Bromosuccinimide (NBS), Radical initiator |

| 3 | Phosphonium salt formation | Triphenylphosphine (PPh₃) |

| 4 | Wittig reaction & Hydrolysis | Aldehyde/Ketone, Base; then H₃O⁺ |

| 5 | Halolactonization | Iodine (I₂) or NBS |

| 6 | Elimination | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Reaction Mechanisms and Mechanistic Studies of 3 Hydroxyisobenzofuran 1 3h One

Elucidation of Reaction Pathways

The reaction pathways of 3-hydroxyisobenzofuran-1(3H)-one are diverse, primarily revolving around its function as an electrophile. Key transformations include Friedel-Crafts alkylations, condensations, and asymmetric allylations.

One of the most well-studied reaction pathways is the Friedel-Crafts alkylation of indoles, which yields 3-indolyl-substituted phthalides. researchgate.netscirp.org This reaction proceeds via electrophilic substitution on the indole (B1671886) nucleus by the open-ring aldehyde form of the compound. researchgate.net The regioselectivity of this substitution on the indole nucleus follows the general trend of 3 > 1 > 2. researchgate.net

Another significant pathway is the asymmetric allylation of the oxocarbenium ion derived from this compound. This reaction utilizes boron allylation reagents to construct chiral phthalide (B148349) derivatives, which are important skeletons in many natural products and biologically active molecules. smolecule.comresearchgate.net The reaction provides a route to chiral 3-allylisobenzofuran-1(3H)-ones with high yields and enantioselectivity. smolecule.com

Condensation reactions with various electrophiles represent another major pathway, leading to a wide range of derivatives. smolecule.com For instance, it can undergo condensation with aryl ketones or 1,3-dicarbonyl compounds. smolecule.com Furthermore, bromination of this compound can be performed to yield 3-bromoisobenzofuran-1(3H)-one, which can subsequently be hydrolyzed. smolecule.comsmolecule.com

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are pivotal in directing the reaction pathways of this compound, influencing reaction efficiency, selectivity, and mechanism.

Brønsted Acid Catalysis : Simple and efficient catalysis by Brønsted acids like p-Toluenesulfonic acid monohydrate (TsOH·H₂O) has been demonstrated for the Friedel-Crafts alkylation with indoles. researchgate.netscirp.org Using a low catalyst loading (e.g., 2 mol-%), the reaction proceeds smoothly at room temperature. researchgate.netscirp.org The proposed mechanism involves the acid catalyst protonating the hydroxyl group of this compound, facilitating the formation of a resonance-stabilized carbocation. This electrophile is then attacked by the electron-rich indole ring to form the C-C bond.

Solid Acid Catalysis : Heterogeneous catalysts, such as the acidic cation exchange resin Amberlyst 15, have also been successfully employed for synthesizing 3-indolyl-substituted phthalides. researchgate.net This type of catalyst simplifies product purification and catalyst recovery.

Bimetallic Catalytic Systems : For asymmetric allylations, a binary catalytic system comprising a simple bismuth salt, such as Bi(OAc)₃, and a chiral phosphoric acid has proven effective. smolecule.comresearchgate.net This system generates a chiral environment that controls the facial selectivity of the nucleophilic attack by the allylation reagent on the in situ-generated oxocarbenium ion, leading to high enantioselectivities. smolecule.comresearchgate.net

Other Catalysts : One-pot syntheses involving the condensation of phthalaldehydic acid with ketones have been reported using H₂SO₄-SiO₂ as a catalyst. smolecule.com Iron(III) has also been used to catalyze the reaction of indoles, providing a practical route to 3-substituted indole derivatives under mild conditions. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are highly dependent on the substrates, catalysts, and reaction conditions.

In the TsOH·H₂O-catalyzed Friedel-Crafts reaction with indoles, the reaction proceeds efficiently at room temperature, suggesting a thermodynamically favorable process with a relatively low activation energy barrier. researchgate.netscirp.org Studies have shown that electron-rich indoles exhibit higher reactivity than electron-poor ones. scirp.org For example, indoles with electron-donating groups like methyl or methoxy (B1213986) react to give high yields (85-96%). scirp.org In contrast, the highly electron-deficient nitro-substituted indole still provides a satisfactory yield, demonstrating the broad applicability of the method. scirp.org

The reaction between indole and 3-ethyl-3-hydroxyisobenzofuran-1(3H)-one was investigated as a means to create an oxygen-containing quaternary carbon center; however, no reaction occurred even at an elevated temperature of 60°C, indicating significant kinetic or thermodynamic barriers for this specific substrate. scirp.org This highlights the sensitivity of the reaction outcome to the substitution pattern on the phthalide core.

Table 1: Synthesis of 3-indolyl-substituted phthalides via TsOH·H₂O Catalysis

| Entry | Indole Substituent | Yield (%) |

| 1 | H | 92 |

| 2 | 5-Me | 96 |

| 3 | 5-OMe | 85 |

| 4 | 5-Br | 93 |

| 5 | 5-Cl | 90 |

| 6 | 5-NO₂ | 78 |

| 7 | 6-Cl | 88 |

| 8 | 7-Me | 85 |

| 9 | 4-Cl | 81 |

| 10 | 2-Me | 86 |

Data sourced from a study on the TsOH·H₂O-catalyzed Friedel-Crafts alkylation of various indoles with this compound. scirp.org

Investigations into Spiropolycyclic Intermediates

In certain reactions of this compound, the formation of complex intermediates has been proposed to explain the observed products. A notable example is the proposed mechanism involving a spiropolycyclic intermediate during the Friedel-Crafts reaction with indoles. researchgate.net

This mechanistic proposal suggests that the initial electrophilic substitution of the indole does not proceed via a simple direct attack. Instead, the reaction may involve a more complex pathway where the indole and the phthalide precursor form a transient spirocyclic structure. researchgate.net This intermediate then rearranges to give the final 3-indolyl-substituted phthalide product. Such a pathway could help to explain the observed regioselectivity and stereochemistry in certain cases. The development of a one-pot route for spiro-isobenzofuran compounds via the condensation of ninhydrin (B49086) with amino-naphthoquinones further points to the accessibility of spirocyclic structures from related precursors. researchgate.net

Deuterium (B1214612) Labeling and Control Experiments

To rigorously establish reaction mechanisms, researchers employ various investigative tools, including control experiments and isotopic labeling. For reactions involving this compound and its derivatives, deuterium labeling has been a particularly insightful technique.

In studies of related iron(III)-catalyzed reactions of indoles, a plausible mechanism was put forward based on the results of deuterium-labeling and control experiments. researchgate.net Similarly, the mechanism of the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones was explored through control reactions, mass spectrometry, and deuterium experiments, alongside DFT calculations. researchgate.net These experiments are designed to trace the path of specific atoms throughout the reaction. For example, by replacing a specific hydrogen atom with its heavier isotope, deuterium, scientists can determine if that particular C-H bond is broken during the reaction and can help identify the source of hydrogen atoms in the final product. osaka-u.ac.jp Such experiments were critical in clarifying the reaction pathway for the asymmetric allylation. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While complete 1D and 2D NMR data for the parent compound 3-hydroxyisobenzofuran-1(3H)-one are not extensively detailed in publicly available literature, analysis of related derivatives and database spectra provide significant insights.

¹H NMR Spectroscopy: A complete, assigned experimental ¹H NMR spectrum for this compound is not readily found in peer-reviewed literature. However, analysis of substituted isobenzofuranones allows for theoretical assignment. The spectrum would be expected to show complex multiplets for the four aromatic protons on the benzene (B151609) ring, typically in the range of δ 7.5-8.0 ppm. The proton at the C3 position (the methine proton) would likely appear as a singlet, and its chemical shift would be influenced by the adjacent hydroxyl and ether linkages. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

For comparison, the ¹H NMR spectrum of the related compound, isobenzofuran-1(3H)-one, shows aromatic protons in the range of δ 7.48-7.91 ppm and a characteristic singlet for the two protons at the C3 position at δ 5.31 ppm rsc.org. In 3-substituted derivatives, the C3 proton appears as a singlet or multiplet depending on its substituent. For example, in 3-(4-methoxyphenyl)-3H-isobenzofuran-1-one, the C3 proton is a singlet at δ 6.35 ppm wiley-vch.de.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. A referenced spectrum for this compound is available in the PubChem database nih.gov. The carbonyl carbon of the lactone ring is typically the most deshielded. The aromatic carbons exhibit distinct signals in the aromatic region, and the carbon atom at the C3 position, bonded to both an oxygen and a hydroxyl group, has a characteristic chemical shift.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound (Data sourced from publicly available databases)

| Carbon Atom | Chemical Shift (δ, ppm) | Environment |

|---|---|---|

| C=O (C1) | ~170-171 | Lactone Carbonyl |

| C3 | ~82 | Hemiacetal Carbon |

| Aromatic Carbons | ~122-150 | Benzene Ring |

2D NMR Spectroscopy: Detailed 2D NMR studies (COSY, HSQC, HMBC) for this compound are not explicitly published. However, these techniques are routinely applied to its derivatives for unambiguous structure confirmation pjsir.org.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the aromatic and C3 protons to their directly attached carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. Although a detailed, published spectrum for the parent compound is not available, the spectra of its derivatives show predictable absorptions. For isobenzofuran-1(3H)-one-3,3-d2, a strong carbonyl (C=O) stretch is observed at 1755 cm⁻¹ rsc.org. Substituted derivatives consistently show a strong lactone carbonyl absorption in the range of 1750-1770 cm⁻¹ rsc.org.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=O (lactone) | ~1750-1770 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether and alcohol) | 1050-1300 | Stretching |

Mass Spectrometry (MS, HR-ESI-MS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

MS (GC-MS): A GC-MS spectrum for this compound is available on the PubChem database, showing a molecular ion peak corresponding to its molecular weight nih.gov.

HR-ESI-MS and LC-MS: While specific high-resolution mass spectrometry data for the parent compound is not widely published, HRMS (ESI-TOF) data for various 3-substituted derivatives are available and consistently show the expected [M+H]⁺ ions with high accuracy, confirming their elemental compositions rsc.orgwiley-vch.de. For example, 3,7-dimethylisobenzofuran-1(3H)-one shows a calculated [M+H]⁺ of 163.0759 and a found value of 163.0756 rsc.org. This demonstrates the utility of the technique for this class of compounds.

The fragmentation pattern in mass spectrometry can also be diagnostic. Studies on derivatives of this compound have noted a characteristic fragment at m/z = 133, which is attributed to the formation of the stable phthalidyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems like the one in this compound typically exhibit characteristic absorption bands.

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases.

However, the crystal structures of closely related derivatives have been elucidated. For instance, the structure of 3,3'-oxybi[isobenzofuran-1(3H)-one] has been determined, revealing detailed bond lengths, angles, and intermolecular interactions within the crystal lattice researchgate.net. Similarly, the structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one has been analyzed, showing a highly planar molecule vensel.org. These studies confirm the core bicyclic structure of the isobenzofuranone system and provide a basis for understanding the solid-state conformation of this compound.

Chiroptical Spectroscopy (e.g., ECD spectra for chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound itself is achiral and therefore does not exhibit an ECD spectrum. However, if a chiral substituent is introduced, particularly at the C3 position, the resulting enantiomers can be distinguished using ECD. The absolute configurations of new chiral isobenzofuranone derivatives isolated from natural sources have been determined using a combination of single-crystal X-ray diffraction and ECD calculations pjsir.org. This highlights the applicability of chiroptical methods for stereochemical assignments within this class of compounds when a stereocenter is present.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic characteristics of 3-hydroxyisobenzofuran-1(3H)-one and its derivatives.

Researchers utilize DFT to validate molecular geometries, often in combination with experimental data. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with results from X-ray crystallography. For similar aromatic systems like 2-phenylbenzofuran, DFT methods such as GGA-PBE have been used to predict a pseudo-planar geometry, showing good agreement between calculated and experimental results. physchemres.org

DFT is also instrumental in elucidating reaction mechanisms. In a study on the copolymerization of o-phthalaldehydic acid (OPA) with epoxide, DFT calculations were used to model the reaction pathway. cjps.org The calculations revealed the energy barriers for key steps, such as the reaction of an Et3B-activated OPA to form a thermodynamically unfavorable intermediate, which involved surmounting an energy barrier (TS1) of 18.9 kcal·mol⁻¹. cjps.org A subsequent intramolecular nucleophilic attack showed a much lower energy barrier of 13.4 kcal·mol⁻¹. cjps.org Such calculations are critical for understanding the feasibility and kinetics of reactions involving the phthalaldehydic acid scaffold. Common computational schemes for geometry optimization of related heterocyclic structures have involved the M06-2X hybrid exchange-correlation functional combined with the TZVP basis set. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. These methods are crucial for drug discovery and understanding biological activity.

Derivatives of the this compound core structure have been subjected to molecular docking studies to evaluate their therapeutic potential. researchgate.net In one such study, a series of substituted (Z)-3-benzylideneisobenzofuran-1(3H)-ones were docked against a target protein (PDB ID: 3MNG) to assess their binding affinity. researchgate.net The results showed that several derivatives exhibited high binding affinity, with docking scores superior to that of the standard, ascorbic acid. researchgate.net This suggests a stable interaction within the target's binding site, which is often a prerequisite for biological activity. researchgate.net

| Compound | Docking Score | Binding Affinity Comparison |

|---|---|---|

| 28f | 4.6899 | Higher than Ascorbic Acid |

| 28k | 3.9321 | Higher than Ascorbic Acid |

| 28l | 3.4080 | Higher than Ascorbic Acid |

| 28d (inactive) | 2.9813 | Lower than Ascorbic Acid |

Furthermore, ab initio molecular dynamics, specifically Car-Parrinello simulations, have been used to study the dissociation of structurally related molecules like phthalic acid in water. rsc.org These simulations model the dynamic interactions between the molecule and its solvent environment, providing a detailed picture of processes like proton transfer, which is fundamental to the molecule's behavior in a biological context. rsc.org

Prediction of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For derivatives of this compound, theoretical calculations of FT-IR, UV-Vis, and NMR spectra have been performed. researchgate.net

In a study of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which is synthesized from phthalaldehydic acid, researchers compared the computationally predicted FT-IR spectrum with the experimental one. researchgate.net This comparison helps in the assignment of vibrational modes to specific absorption bands, confirming the successful synthesis of the target molecule. Such theoretical studies provide a deeper understanding of the molecule's vibrational properties beyond simple empirical data. researchgate.net

Analysis of Reactivity and Stability

The reactivity and stability of this compound and its derivatives are critical aspects that can be explored through computational chemistry. The molecule exists in equilibrium with its open-chain tautomer, o-phthalaldehydic acid, and its stability can be influenced by various factors. nih.govresearchgate.net

DFT calculations have been employed to analyze reactivity by determining the energy barriers of chemical reactions. cjps.org For example, the calculated energy profiles for the copolymerization of o-phthalaldehydic acid provide a quantitative measure of its reactivity toward epoxide. cjps.org

The stability of derivatives of the related o-phthalaldehyde (B127526) has been studied experimentally, showing that decomposition can be accelerated by excess o-phthalaldehyde and is influenced by pH, solvent composition, and the structure of other reactants. nih.gov Computational studies can model these degradation pathways to understand the underlying mechanisms. Furthermore, advanced simulation techniques combining ab initio molecular dynamics with metadynamics have been successfully used to estimate the acid dissociation constants (pKa) of related polyprotic acids like phthalic acid. rsc.org This method calculates the free energy profile of the dissociation process, providing a robust prediction of the molecule's acidity and stability in solution. rsc.org The stability of derivatives is also a key factor in their synthesis and application; for instance, cyclic poly(phthalaldehyde) has been shown to have greater benchtop stability than its linear counterpart. researchgate.net

Biological Activities and Pharmacological Relevance of 3 Hydroxyisobenzofuran 1 3h One Derivatives

Antimicrobial Activities

The antimicrobial properties of 3-hydroxyisobenzofuran-1(3H)-one derivatives have been a primary focus of numerous studies. These investigations have revealed that modifications to the phthalide (B148349) core can lead to compounds with significant efficacy against various microbial strains.

Antibacterial Activity

Several derivatives of this compound have demonstrated notable antibacterial properties. For instance, two new phthalide derivatives, (-)-3-carboxypropyl-7-hydroxyphthalide and (-)-3-carboxypropyl-7-hydroxyphthalide methyl ester, isolated from the endophytic fungus Penicillium vulpinum, have shown medium antibacterial activities against Bacillus subtilis, Shigella dysenteriae, and Enterobacter aerogenes with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL tandfonline.com. Another study on 3-substituted isobenzofuran-1(3H)-one derivatives, specifically N-(3-phthalidyl) amines, reported good activity against Escherichia coli and Staphylococcus aureus imjst.org. These findings underscore the potential of the phthalide scaffold in the development of new antibacterial agents. nih.gov

Furthermore, a study on benzofuran (B130515) derivatives, which share a similar core structure, revealed that substitutions at the C-6 and C-3 positions significantly influence antibacterial activity and strain specificity. nih.gov Specifically, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against a panel of five bacterial strains, with MIC80 values ranging from 0.78 to 12.5 ug/mL. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in μg/mL) |

|---|---|---|

| (-)-3-carboxypropyl-7-hydroxyphthalide | Bacillus subtilis | 12.5-25 tandfonline.com |

| Shigella dysenteriae | 12.5-25 tandfonline.com | |

| Enterobacter aerogenes | 12.5-25 tandfonline.com | |

| (-)-3-carboxypropyl-7-hydroxyphthalide methyl ester | Enterobacter aerogenes | 12.5 tandfonline.com |

| N-(3-phthalidyl) amines | Escherichia coli | Good activity imjst.org |

| Staphylococcus aureus | More powerful inhibition imjst.org |

Antifungal Activity

The antifungal potential of this compound derivatives is another area of active research. Novel phthalide compounds that incorporate thiazole, 1,3,4-oxadiazole, and oxime ether functional groups have been synthesized and have shown remarkable antifungal properties, in some cases surpassing those of conventional antifungal agents. bioengineer.org These structural modifications are believed to enhance the compounds' ability to interfere with essential fungal biological pathways. bioengineer.org

N-substituted phthalimides, which are structurally related to phthalides, have also exhibited significant antifungal activity against various fungal species, including Aspergillus niger and Aspergillus flavus. frontiersin.org Some phthalimide (B116566) derivatives, such as Folpet and Captan, are established fungicides with broad-spectrum activity. frontiersin.org Research has shown that N-(3-phthalidyl) amines exhibit antifungal activity against the yeast-like fungus Candida albicans. imjst.org Additionally, certain phthalide lactones have demonstrated fungistatic activity and can act synergistically with fluconazole (B54011) against Candida species. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Test Organism | Observed Activity |

|---|---|---|

| Phthalide derivatives with thiazole, 1,3,4-oxadiazole, and oxime ether groups | Various fungal strains | Remarkable antifungal properties, surpassing conventional agents bioengineer.org |

| N-(3-phthalidyl) amines | Candida albicans | Antifungal activity exhibited imjst.org |

| N-substituted phthalimides | Aspergillus niger, Aspergillus flavus | Antifungal activity exhibited frontiersin.org |

| Phthalide lactones | Candida species | Fungistatic activity; synergistic action with fluconazole nih.gov |

Antitubercular Activity

Derivatives of this compound have also been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of phthalimido- and naphthalimido-linked phenazines were synthesized and evaluated for their antitubercular properties. nih.gov Several of these compounds demonstrated inhibitory activity against Mycobacterium tuberculosis ATCC 27294, as well as other mycobacterial species. nih.govresearchgate.net

In a separate study, a series of 2- and 7-substituted phthalazinones were synthesized and assessed for their anti-tubercular potential. nih.gov All the tested phthalazinones showed growth inhibitory activity against Mycobacterium tuberculosis (mc2 6230), with compounds containing lipophilic and electron-withdrawing groups generally exhibiting better activity. nih.gov These findings highlight the potential of modifying the phthalide and related structures to develop new classes of antitubercular agents. nih.gov

Table 3: Antitubercular Activity of Selected Phthalide-Related Derivatives

| Compound Series | Test Organism | Key Findings |

|---|---|---|

| Phthalimido- and naphthalimido-linked phenazines | Mycobacterium tuberculosis ATCC 27294 | Inhibition of growth observed nih.govresearchgate.net |

| 2- and 7-substituted phthalazinones | Mycobacterium tuberculosis (mc2 6230) | All tested compounds showed growth inhibitory activity (MIC <100 μm) nih.gov |

Antiparasitic Activities

Beyond their antimicrobial effects, derivatives of this compound have shown promise as antiparasitic agents, particularly against Leishmania species.

Antileishmanial Effects and Mechanism of Action

Certain isobenzofuranone derivatives have exhibited potent antileishmanial effects against both antimony-sensitive and resistant strains of the parasite. nih.govnih.gov For example, the chemically synthesized compound 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3) has demonstrated significant leishmanicidal activity. nih.govnih.gov Treatment with these derivatives has been shown to induce reactive oxygen species (ROS)-mediated apoptosis-like cell death in Leishmania promastigotes. nih.govresearchgate.net Furthermore, in animal models of visceral leishmaniasis, these compounds have been effective in reducing the parasite burden in the liver and spleen. nih.govresearchgate.net

A key mechanism underlying the antileishmanial activity of these isobenzofuranone derivatives is the inhibition of Leishmania donovani DNA topoisomerase II (LdTOPII). nih.govnih.gov This enzyme is crucial for the replication of the parasite's unusual kinetoplast DNA network, making it an attractive drug target. nih.govresearchgate.net The compound JVPH3, for instance, has been identified as a synthetic catalytic inhibitor of LdTOPII. researchgate.netresearchgate.net These isobenzofuranone derivatives inhibit the decatenation activity of LdTOPII by interfering with the initial formation of the topoisomerase II–DNA binary complex. nih.govresearchgate.net This targeted inhibition of a vital parasitic enzyme underscores the therapeutic potential of this class of compounds in the treatment of leishmaniasis. nih.govresearchgate.net

Table 4: Antileishmanial Activity and Mechanism of Action of a Selected Isobenzofuranone Derivative

| Compound | Activity | Mechanism of Action |

|---|---|---|

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3) | Potent antileishmanial effect on antimony-sensitive and resistant parasites nih.govnih.gov | Inhibition of Leishmania donovani DNA topoisomerase II (LdTOPII) nih.govnih.govresearchgate.netresearchgate.net |

| Induces ROS-mediated apoptosis-like cell death nih.govresearchgate.net | Interferes with the initial topoisomerase II–DNA binary complex formation nih.govresearchgate.net | |

| Reduces parasite burden in liver and spleen in animal models nih.govresearchgate.net |

Induction of Apoptosis-like Cell Death in Parasites

Derivatives of this compound have demonstrated the ability to induce a programmed, apoptosis-like cell death in various parasitic organisms. Research into two specific isobenzofuranone derivatives, JVPH3 and JVPH4, revealed their effectiveness against Leishmania promastigotes. rawdatalibrary.net Treatment with these compounds led to the induction of reactive oxygen species (ROS)-mediated apoptosis-like cell death in the parasites. rawdatalibrary.net This mechanism suggests that the compounds disrupt the parasite's redox balance, triggering a cascade of events that culminates in cell death. rawdatalibrary.net

Similarly, studies on the amoebicidal activity of isobenzofuran-1(3H)-one derivatives against Acanthamoeba castellanii Neff have shown that these compounds can trigger programmed cell death (PCD). consensus.appresearchgate.net Out of ten derivatives tested, compounds QOET-3 and QOET-9 were identified as the most potent, with the lowest IC50 values. consensus.appresearchgate.netnih.gov Further analysis confirmed that these active molecules induced cellular features consistent with apoptosis in A. castellanii Neff trophozoites. consensus.appresearchgate.net These findings highlight the potential of isobenzofuranone derivatives as a basis for developing novel anti-parasitic drugs that act by initiating the parasite's own cell death pathways. consensus.app

Table 1: Isobenzofuran-1(3H)-one Derivatives Inducing Parasite Apoptosis

| Compound | Parasite | Effect | IC50 Value (µM) |

|---|---|---|---|

| JVPH3 | Leishmania sp. | Induces ROS-mediated apoptosis-like cell death rawdatalibrary.net | Not Specified |

| JVPH4 | Leishmania sp. | Induces ROS-mediated apoptosis-like cell death rawdatalibrary.net | Not Specified |

| QOET-3 | Acanthamoeba castellanii Neff | Triggers programmed cell death (PCD) consensus.app | 73.71 ± 0.25 consensus.app |

| QOET-9 | Acanthamoeba castellanii Neff | Triggers programmed cell death (PCD) consensus.app | 69.99 ± 15.32 consensus.app |

Impact on Host Immune Response (Th1 Cytokines)

In addition to their direct effects on parasites, isobenzofuranone derivatives have been shown to modulate the host's immune response, which can contribute to parasite clearance. rawdatalibrary.net Studies involving Leishmania donovani-infected mice demonstrated that treatment with these compounds led to a reduction of parasites in the liver and spleen. rawdatalibrary.net This therapeutic effect was associated with the induction of Th1 (T-helper 1) cytokines. rawdatalibrary.net The Th1-type immune response is crucial for controlling intracellular pathogens like Leishmania. By stimulating the production of Th1 cytokines, these compounds enhance the host's ability to fight the infection, complementing their direct parasiticidal actions. rawdatalibrary.net

Activity against Trypanosoma cruzi

The benzofuran scaffold, a core component of isobenzofuranones, has been a subject of investigation for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Certain benzofuran derivatives, such as amiodarone, have demonstrated marked trypanocidal activity. nih.govnih.gov The mechanism of action for these compounds often involves the disruption of the parasite's intracellular calcium (Ca2+) homeostasis, a process vital for the parasite's survival. nih.govnih.gov

Research on synthetic neolignans of the dihydrobenzofuran and benzofuran types has also revealed promising results. researchgate.net Several of these compounds displayed potent activity against the amastigote forms of T. cruzi. researchgate.net For example, four dihydrobenzofuran neolignans (DBNs) were active against the Tulahuen lac-Z strain with IC50 values ranging from 7.96 to 21.12 µM, while one DBN exhibited high activity against the Y strain with an IC50 of 3.26 μM. researchgate.net These findings indicate that the broader benzofuran and isobenzofuranone chemical classes are promising sources for the development of new anti-Chagas disease agents. researchgate.net

Antioxidant and Radical Scavenging Potential

Derivatives of this compound have shown significant potential as antioxidants and radical scavengers. A study on polyphenolic isochromans, which are structurally related to isobenzofuranones, demonstrated a clear relationship between the degree of hydroxylation and scavenging properties. google.com A newly synthesized derivative with four hydroxyl groups (ISO-4) was found to be a more effective scavenger of the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, superoxide, and peroxynitrite compared to derivatives with fewer hydroxyl groups. google.com

The antioxidant capacity of this class of compounds has been confirmed in various assays. Bioassay-guided fractionation of metabolites from the fungus Cephalosporium sp. led to the isolation of a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, which showed potent antioxidant activity in a DPPH radical-scavenging assay with an EC50 value of 10 µM. frontiersin.org Furthermore, newly synthesized benzofuran derivatives have exhibited good DPPH radical scavenging and ferric reducing antioxidant power (FRAP). nih.gov In cellular models, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and protect cells from oxidative stress-induced death, partly by boosting the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). mdpi.com

Table 2: Radical Scavenging Activity of Isobenzofuranone and Related Derivatives

| Compound/Derivative | Assay | Result (EC50/IC50) |

|---|---|---|

| ISO-4 (Isochroman) | DPPH Radical Scavenging | 10.3 µM google.com |

| ISO-3 (Isochroman) | DPPH Radical Scavenging | 22.4 µM google.com |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | DPPH Radical Scavenging | 10 µM frontiersin.org |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | DPPH Radical Scavenging | 7 µM frontiersin.org |

| 4,5,6-trihydroxy-7-methylphthalide | DPPH Radical Scavenging | 5 µM frontiersin.org |

Anticancer and Cytotoxic Activities

The isobenzofuran-1(3H)-one scaffold is a key feature in numerous compounds exhibiting anticancer and cytotoxic properties. A series of C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, were synthesized and evaluated for their antiproliferative effects. nih.gov When tested against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines, some of these derivatives inhibited 90% of cell viability at a concentration of 100 µM. nih.gov Notably, two of the synthesized phthalides showed biological activity superior to etoposide, a commercial anticancer drug used as a positive control. nih.gov

The structure-activity relationship of benzofuran derivatives has been extensively studied, revealing that modifications to the core structure can significantly enhance anticancer activity. researchgate.net For instance, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has consistently led to a significant increase in cytotoxic effects. researchgate.net This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. researchgate.net Hybrid molecules that fuse the benzofuran scaffold with other known anticancer pharmacophores, like quinazolinone, have also been developed and tested against cell lines such as human breast cancer (MCF-7). researchgate.net

Table 3: Cytotoxic Activity of Isobenzofuran-1(3H)-one and Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | IC50 | 0.1 researchgate.net |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | IC50 | 5 researchgate.net |

| Benzofuran-N-phenethyl carboxamide (Compound 3) | MCF-7 (Breast) | GI50 | 0.7 researchgate.net |

| Benzofuran-N-phenethyl carboxamide (Compound 3) | Panc-1 (Pancreatic) | GI50 | 1.3 researchgate.net |

| Benzofuran-pentadien-1-one derivative | HT29 (Colon) | IC50 | 0.35 nih.gov |

| Benzofuran-pentadien-1-one derivative | HCT116 (Colon) | IC50 | 0.59 nih.gov |

| Benzofuran-pentadien-1-one derivative | H1299 (Lung) | IC50 | 1.46 nih.gov |

| Benzofuran-pentadien-1-one derivative | A549 (Lung) | IC50 | 2.85 nih.gov |

Anti-inflammatory Effects (e.g., Inhibition of Nitric Oxide Production)

Isobenzofuranone derivatives have emerged as potential anti-inflammatory agents, with a key mechanism being the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory processes. A study focused on a series of synthesized 3-arylphthalide derivatives found that they could inhibit lipopolysaccharide (LPS)-induced NO production in both microglial (Bv.2) and macrophage (RAW 264.7) cell lines.

The compound 3-(2,4-dihydroxyphenyl)phthalide, in particular, demonstrated strong inhibition of NO production in both cell types. This compound was also found to reduce the expression of pro-inflammatory cytokines, including Interleukin-1 beta (Il1b) and Interleukin-6 (Il6), in RAW 264.7 cells. These results represent the first report on the anti-inflammatory activity of 3-arylphthalides and suggest this class of compounds could be a promising candidate for further development as anti-inflammatory drugs.

Antidiabetic Activity

A promising area of pharmacological relevance for isobenzofuran-1(3H)-one derivatives is in the management of diabetes mellitus. A key strategy for controlling hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov A recently synthesized library of isobenzofuranone derivatives (3a-q) was evaluated for this purpose. nih.gov The in vitro results showed that the tested compounds were considerably more effective and potent inhibitors of these enzymes than the standard antidiabetic drug, acarbose. rawdatalibrary.netnih.gov

One derivative, compound 3d, emerged as a particularly potent candidate against α-glucosidase, with an IC50 value of 6.82 ± 0.02 µM, making it approximately 127 times more potent than acarbose. nih.gov Another derivative, compound 3g, showed inhibition strength against α-amylase that was around 11 times higher than that of acarbose. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for compound 3d against α-glucosidase. nih.gov Additionally, isobenzofuranones isolated from natural sources, such as the marine-derived fungus Penicillium sp., have also exhibited inhibitory effects against α-glucosidase, with IC50 values comparable to acarbose. nih.gov These findings strongly suggest that the isobenzofuranone scaffold is a valuable template for developing novel and potent antidiabetic agents. rawdatalibrary.netnih.gov

Table 4: α-Glucosidase and α-Amylase Inhibition by Isobenzofuranone Derivatives

| Compound | Enzyme Target | IC50 Value (µM) | Comparison to Acarbose |

|---|---|---|---|

| Compound 3d | α-Glucosidase | 6.82 ± 0.02 nih.gov | ~127-fold stronger nih.gov |

| Compound 3g | α-Amylase | Not specified, but ~11-fold stronger inhibition nih.gov | ~11-fold stronger nih.gov |

| Isobenzofuranone (from Penicillium sp.) | α-Glucosidase | 76.4 nih.gov | Comparable (Acarbose IC50 = 67.7 µM) nih.gov |

Antiplatelet Activity

Derivatives of this compound, also known as phthalides, have demonstrated notable antiplatelet effects. The investigation of these compounds is crucial for developing new therapeutic agents for thrombosis-related conditions.

One specific derivative, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), has been studied for its impact on rat platelet aggregation induced by arachidonic acid (AA). In in vitro tests using washed platelets, Br-NBP exhibited a 50% inhibitory concentration (IC50) of 84 μM. nih.gov Intravenous administration of this compound also effectively inhibited platelet aggregation ex vivo. nih.gov The mechanism behind this activity is linked to the arachidonic acid cascade and the cGMP-NO signal pathway. nih.gov Specifically, Br-NBP was found to significantly inhibit the formation of thromboxane (B8750289) B2 and reduce Ca2+ mobilization. nih.gov Furthermore, it increased levels of cAMP and cGMP and promoted NO synthesis, while simultaneously preventing the secretion of serotonin. nih.gov

Studies on a series of 3-substituted-1(3H)-isobenzofuranone derivatives have shown that their antiplatelet activities are generally less potent than n-butylphthalide (NBP) and Aspirin (B1665792). nih.gov

DNA Binding Studies

The interaction of small molecules with DNA is a key area of research, particularly in the development of new therapeutic agents. Phthalide derivatives have been shown to bind to DNA, with the nature of this interaction being a subject of detailed study.

Mechanism of DNA Interaction (e.g., Groove Binding)

Research indicates that 3-substituted phthalide derivatives interact with double-stranded DNA (dsDNA) primarily through a groove binding mechanism. researchgate.net Molecular modeling and analytical techniques have shown that these compounds situate themselves within the minor groove of the dsDNA helix. researchgate.net The stability of the resulting DNA-ligand complex is attributed to the formation of hydrogen bonds and π-alkyl interactions between the compound and the DNA molecule. researchgate.net

Binding Constants and Stability of DNA Complexes

The affinity of a compound for DNA is quantified by its binding constant (Kb). A study involving a 3-substituted phthalide, specifically 3-(5-methyl-2-thiazolylamino)phthalide, determined its binding constant with dsDNA to be 1.97 × 10³ ± 0.37 M⁻¹. ugm.ac.id The magnitude of the binding constant can provide insights into the mode of interaction; for instance, compounds that act as DNA intercalators, such as the natural product Noscapine which contains a phthalide ring, often exhibit higher binding constants in the range of 10⁴ to 10⁵ M⁻¹. acs.org The Gibbs free energy (ΔG) associated with the binding event indicates the spontaneity of the complex formation.

Below is a table summarizing the DNA binding characteristics for a representative phthalide derivative.

| Compound Name | Binding Constant (Kb) (M⁻¹) | Primary Binding Mechanism |

| 3-(5-methyl-2-thiazolylamino)phthalide | 1.97 × 10³ ± 0.37 ugm.ac.id | Minor Groove Binding |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds.

Correlations between Structural Modifications and Biological Potency

For the antiplatelet activity of 3-substituted 1(3H)-isobenzofuranones, several structural features have been correlated with potency.

Stereochemistry : The chirality at the 3-position plays a significant role. The l-isomer of a compound exhibits greater antiplatelet activity than the corresponding dl-racemic mixture, which in turn is more active than the d-isomer. nih.gov

Substituent at C-3 : The nature of the substituent at the 3-position influences activity. Alkylphthalides are more potent antiplatelet agents than the corresponding alkenephthalides. nih.gov

Ring Substitution : Halogenation of the benzene (B151609) ring is another modification that affects activity, as demonstrated by the inhibitory effects of 3-butyl-6-bromo-1(3H)-isobenzofuranone. nih.gov

The following table details the SAR for antiplatelet activity.

| Structural Feature | Correlation with Potency |

| Stereochemistry at C-3 | l-isomer > dl-isomer > d-isomer nih.gov |

| Nature of C-3 Substituent | Alkyl > Alkene nih.gov |

| Benzene Ring Substitution | Bromo-substitution shows activity nih.gov |

Identification of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. While SAR studies have successfully identified key structural determinants for the activity of this compound derivatives, detailed pharmacophore models specifically for their antiplatelet or DNA-binding activities are not extensively reported in the literature. The existing SAR data suggest that a pharmacophore for antiplatelet activity would likely include a specific stereocenter at the C-3 position and a lipophilic alkyl group.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Structures

The chemical reactivity of 3-hydroxyisobenzofuran-1(3H)-one allows it to serve as a foundational molecule for the construction of more intricate heterocyclic systems. Its utility stems from its ability to react with various nucleophiles and electrophiles, leading to a diverse range of derivatives.